

thermodynamic properties of 1-Methyl-4-propylcyclohexane

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Compound of Interest

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An In-Depth Technical Guide on the Thermodynamic Properties of 1-Methyl-4-propylcyclohexane

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the thermodynamic properties of **1-methyl-4-propylcyclohexane**, grounded in fundamental principles of stereochemistry and experimental thermochemistry. We delve into the conformational landscape of its cis and trans isomers, linking steric energies to macroscopic thermodynamic values. Key properties, including enthalpy of formation, heat capacity, and entropy, are presented with data sourced from authoritative databases. Furthermore, this guide details the experimental protocol for oxygen-bomb combustion calorimetry—a primary method for determining enthalpies of formation—elucidating the causality behind the procedure to ensure scientific integrity and reproducibility. The synthesis of theoretical conformational analysis with robust experimental data aims to provide researchers and professionals with a reliable and insightful resource for applications ranging from process engineering to computational drug design.

The Physicochemical Foundation: Significance in Scientific Applications

1-Methyl-4-propylcyclohexane ($C_{10}H_{20}$) is a disubstituted cycloalkane whose structural motif is pertinent to various fields, including petroleum chemistry and as a foundational scaffold in medicinal chemistry.[1][2] A molecule's utility in any application is fundamentally governed by its energy, stability, and phase behavior. Therefore, a thorough understanding of its thermodynamic properties is not merely academic; it is a prerequisite for predictive modeling, process optimization, and rational molecular design. For instance, in drug development, the conformational energetics of a cyclohexane ring can significantly influence a molecule's binding affinity to a biological target. In process chemistry, properties like heat capacity and enthalpy of vaporization are critical for designing safe and efficient separation and reaction protocols. This guide bridges the gap between the molecule's structural chemistry and its macroscopic thermodynamic characterization.

Conformational Analysis: The Energetic Landscape of Isomers

The thermodynamic properties of **1-methyl-4-propylcyclohexane** are inextricably linked to its rich conformational isomerism. The molecule exists as two distinct stereoisomers, cis and trans, each with a unique energetic profile determined by its spatial arrangement.

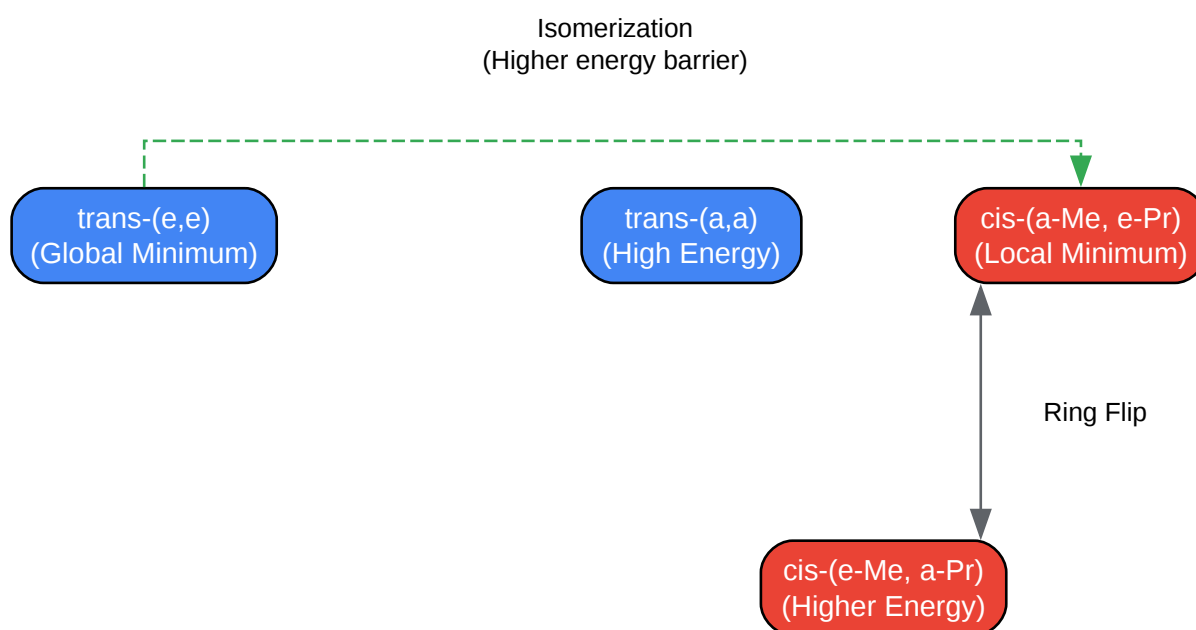
Chair Conformations and Steric Strain

To alleviate angular and torsional strain, the cyclohexane ring adopts a puckered chair conformation.[3] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). The energetic penalty for a substituent to be in the axial position, known as the 1,3-diaxial interaction, is the primary determinant of conformational stability.[4]

- **Trans-1-Methyl-4-propylcyclohexane:** The trans isomer can exist in two chair conformations: one with both the methyl and propyl groups in equatorial positions (diequatorial) and the other with both groups in axial positions (diaxial).[3] Due to the significant steric strain associated with axial substituents, the diequatorial conformer is vastly more stable.[5] The diaxial form is energetically prohibitive and contributes negligibly to the overall population of molecules.
- **Cis-1-Methyl-4-propylcyclohexane:** The cis isomer exists as an equilibrium between two chair conformations that rapidly interconvert via a "ring flip". In one conformer, the methyl

group is axial and the propyl group is equatorial (a,e). In the other, the methyl group is equatorial and the propyl group is axial (e,a).[6][7] Because the propyl group is larger than the methyl group, it experiences greater steric hindrance in the axial position. Consequently, the conformation with the propyl group in the equatorial position (and the methyl group axial) is the more stable and thus more populated of the two cis conformers.[6]

The following diagram illustrates the conformational relationships and relative stabilities.



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Caption: Energy landscape of **1-methyl-4-propylcyclohexane** conformers.

Core Thermodynamic Data

The sum of these conformational energies manifests as the macroscopic thermodynamic properties of the substance. The data below, sourced from the NIST Chemistry WebBook, represents the standard state properties at 298.15 K for the ideal gas phase.[1]

Table 1: Key Thermodynamic Properties of **1-Methyl-4-propylcyclohexane** Isomers

Property	Isomer	Value	Unit	Source
Enthalpy of Formation ($\Delta_f H^\circ$)	cis	-239.0 ± 1.8	kJ/mol	NIST WebBook
	trans	-241.6 ± 1.8	kJ/mol	
Molar Heat Capacity (C_p)	(Isomer Mixture)	239.36	J/mol·K	NIST WebBook
Molar Entropy (S°)	(Isomer Mixture)	441.28	J/mol·K	NIST WebBook

The enthalpy of formation data quantitatively confirms the conformational analysis: the trans isomer, which can adopt a strain-free diequatorial conformation, is 2.6 kJ/mol more stable than the cis isomer.

Experimental Protocol: Thermochemical Investigation via Combustion Calorimetry

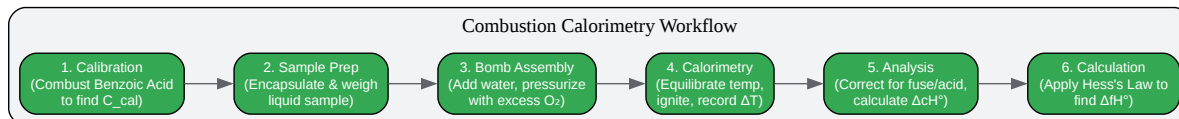
The determination of the enthalpy of formation ($\Delta_f H^\circ$) for organic compounds like **1-methyl-4-propylcyclohexane** is most accurately achieved through oxygen-bomb combustion calorimetry. This technique measures the enthalpy of combustion ($\Delta_c H^\circ$), from which $\Delta_f H^\circ$ can be calculated using Hess's Law.

Causality in Experimental Design

The choice of this method is deliberate. For hydrocarbons, combustion is a highly exothermic and complete reaction, ensuring a measurable and unambiguous energy release. The protocol is designed as a self-validating system, where precision is ensured through careful control of variables and accuracy is established by calibration against a certified standard.

Generalized Experimental Workflow

The workflow for a combustion calorimetry experiment is a sequential process designed to isolate the heat released by the sample's combustion.



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Caption: Step-by-step workflow for determining enthalpy of formation.

Detailed Step-by-Step Methodology

- System Calibration (Trustworthiness): The effective heat capacity of the calorimeter (C_{cal}) is determined.
 - A pellet of benzoic acid, a primary thermochemical standard with a precisely known energy of combustion, is combusted.[8]
 - The observed temperature rise (ΔT) is used to calculate C_{cal} (in kJ/K). This step is crucial as it accounts for the heat absorbed by all components of the system (water, bomb, stirrer, etc.) and makes the protocol a self-validating system.
- Sample Preparation:
 - A precise mass (typically ~0.5-1.0 g) of **1-methyl-4-propylcyclohexane** is hermetically sealed in a polyester bag or gelatin capsule to prevent evaporation.
 - A length of nickel-chromium fuse wire is attached, with its ends connected to the bomb's electrodes and its center in contact with the sample.
- Bomb Assembly:
 - A small, known amount of distilled water (~1 mL) is added to the bomb to saturate the internal atmosphere, ensuring any water formed during combustion is in the liquid state.
 - The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of ~30 atm. Causality: This high pressure of pure O_2 ensures a rapid, complete, and clean

combustion of the hydrocarbon into CO₂ and H₂O.

- Calorimetric Measurement:
 - The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket.
 - The system is allowed to reach thermal equilibrium while stirring.
 - The sample is ignited by passing a current through the fuse wire.
 - The water temperature is recorded at precise intervals before, during, and after ignition until a stable final temperature is reached. The total temperature change (ΔT) is determined after correcting for heat exchange with the surroundings.
- Energy Correction and Analysis:
 - The total heat evolved is calculated ($q_{\text{total}} = C_{\text{cal}} * \Delta T$).
 - This total is corrected by subtracting the heat contributed by the combustion of the fuse wire and the capsule material, as well as the heat of formation of nitric acid (from residual N₂ in the bomb).
 - The corrected heat is divided by the moles of the sample to yield the standard internal energy of combustion ($\Delta_c U^\circ$). This is converted to the standard enthalpy of combustion ($\Delta_c H^\circ$).
- Calculation of Enthalpy of Formation:
 - The standard enthalpy of formation ($\Delta_f H^\circ$) of **1-methyl-4-propylcyclohexane** is calculated using Hess's Law and the known $\Delta_f H^\circ$ values for the combustion products (CO₂(g) and H₂O(l)) via the following reaction equation:
 - $\text{C}_{10}\text{H}_{20}(\text{l}) + 15 \text{O}_2(\text{g}) \rightarrow 10 \text{CO}_2(\text{g}) + 10 \text{H}_2\text{O}(\text{l})$
 - $\Delta_c H^\circ = [10 * \Delta_f H^\circ(\text{CO}_2)] + [10 * \Delta_f H^\circ(\text{H}_2\text{O})] - [\Delta_f H^\circ(\text{C}_{10}\text{H}_{20})]$

Conclusion

The thermodynamic properties of **1-methyl-4-propylcyclohexane** are a direct consequence of its stereochemical nature. The energetic preference for equatorial substitution in the cyclohexane chair conformation renders the trans isomer more stable than the cis isomer, a fact that is quantitatively supported by experimental enthalpy of formation data. The robust methodologies of combustion calorimetry provide a reliable pathway to determine these fundamental properties. The data and protocols presented herein offer a comprehensive and authoritative resource for scientists and engineers, enabling more accurate process modeling, computational simulations, and a deeper understanding of cycloalkane chemistry.

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